molecular formula C6H3BrI2 B12938561 2-Bromo-1,3-diiodobenzene

2-Bromo-1,3-diiodobenzene

Cat. No.: B12938561
M. Wt: 408.80 g/mol
InChI Key: GKODZJGUKYFQSQ-UHFFFAOYSA-N
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Description

2-Bromo-1,3-diiodobenzene is an organic compound with the molecular formula C6H3BrI2 It is a derivative of benzene, where two iodine atoms and one bromine atom are substituted at the 1, 3, and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-diiodobenzene typically involves halogenation reactions. One common method is the iodination of 2-bromobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a solvent like acetic acid and a temperature range of 50-80°C to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 2-bromobenzene is reacted with iodine in the presence of a catalyst. This method ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3-diiodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as tetrahydrofuran (THF) or toluene.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

2-Bromo-1,3-diiodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-diiodobenzene in chemical reactions involves the activation of the carbon-halogen bonds. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the halogen atoms and the coupling partner.

Comparison with Similar Compounds

  • 2-Bromo-1,4-diiodobenzene
  • 2-Bromo-1,2-diiodobenzene
  • 2-Chloro-1,3-diiodobenzene

Comparison: 2-Bromo-1,3-diiodobenzene is unique due to the specific positioning of the bromine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for specific synthetic applications.

Properties

Molecular Formula

C6H3BrI2

Molecular Weight

408.80 g/mol

IUPAC Name

2-bromo-1,3-diiodobenzene

InChI

InChI=1S/C6H3BrI2/c7-6-4(8)2-1-3-5(6)9/h1-3H

InChI Key

GKODZJGUKYFQSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)I

Origin of Product

United States

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